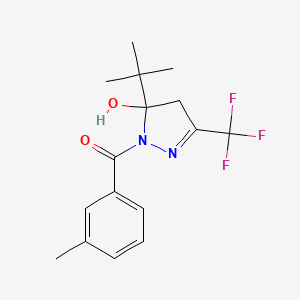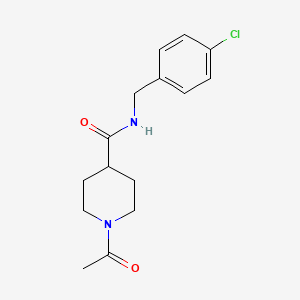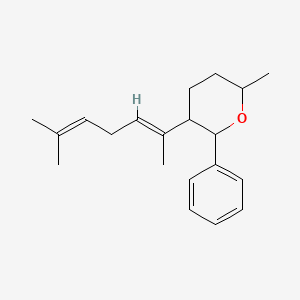![molecular formula C15H16N2O4S B5316321 N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B5316321.png)
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide, also known as AMMS or N-(5-Aminosulfonyl-2-methoxyphenyl)-2-methylbenzamide, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide has been shown to have potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. In agriculture, it has been studied as a herbicide and insecticide. In materials science, it has been studied for its ability to act as a crosslinking agent in polymerization reactions.
Mecanismo De Acción
The mechanism of action of N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide is not fully understood, but it is believed to act through inhibition of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide has been shown to have various biochemical and physiological effects. In studies on cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In studies on inflammation, it has been shown to inhibit the production of certain cytokines and chemokines. In studies on herbicidal and insecticidal properties, it has been shown to disrupt the growth and development of plants and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide in lab experiments is its relatively low cost compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its potential toxicity to non-target organisms must be considered in studies involving its use as a herbicide or insecticide.
Direcciones Futuras
There are several potential future directions for research on N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide. In medicine, it could be studied further for its potential as an anti-cancer agent or as a treatment for inflammatory diseases. In agriculture, it could be studied further for its potential as a herbicide or insecticide with reduced toxicity to non-target organisms. In materials science, it could be studied further for its potential as a crosslinking agent in polymerization reactions. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 5-nitro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoic acid, which is then reacted with 2-methylbenzoyl chloride to form N-(2-methylbenzoyl)-5-chloro-2-methoxybenzamide. This intermediate is then reacted with sulfamic acid to form N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide.
Propiedades
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(22(16,19)20)7-8-14(13)21-2/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXPYHXBWVIHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5316302.png)

![1-cyclohexyl-4-[(tetrahydrofuran-2-ylmethoxy)acetyl]piperazin-2-one](/img/structure/B5316323.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316328.png)
![2-hydroxy-N'-{4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B5316334.png)
![4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5316340.png)